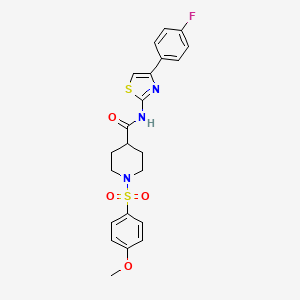

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

CAS No.: 923425-87-0

Cat. No.: VC5261544

Molecular Formula: C22H22FN3O4S2

Molecular Weight: 475.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923425-87-0 |

|---|---|

| Molecular Formula | C22H22FN3O4S2 |

| Molecular Weight | 475.55 |

| IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C22H22FN3O4S2/c1-30-18-6-8-19(9-7-18)32(28,29)26-12-10-16(11-13-26)21(27)25-22-24-20(14-31-22)15-2-4-17(23)5-3-15/h2-9,14,16H,10-13H2,1H3,(H,24,25,27) |

| Standard InChI Key | WYLNFWBBCJPQIW-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |

Introduction

Molecular Structure and Chemical Properties

Structural Composition

The compound features a central piperidine ring substituted at position 4 with a carboxamide group. This amide moiety is linked to a 4-(4-fluorophenyl)thiazol-2-yl group, while the piperidine nitrogen is bonded to a 4-methoxyphenylsulfonyl unit. Key structural attributes include:

-

Thiazole core: A five-membered heterocycle containing nitrogen and sulfur atoms, known to enhance metabolic stability and binding affinity in bioactive molecules .

-

4-Fluorophenyl group: Introduces electron-withdrawing effects, potentially influencing pharmacokinetic properties such as membrane permeability .

-

4-Methoxyphenylsulfonyl group: Contributes to steric bulk and may participate in sulfonamide-mediated protein interactions .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>22</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>4</sub>S<sub>2</sub> | |

| Molecular Weight | 475.55 g/mol | |

| IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |

| Solubility | Not experimentally determined |

Spectroscopic Characterization

While experimental spectral data (NMR, IR, MS) for this specific compound remains unpublished, analogs provide insight:

-

Mass spectrometry: The molecular ion peak at m/z 475.55 aligns with the molecular weight.

-

<sup>1</sup>H NMR: Expected signals include a singlet for methoxy protons (~δ 3.8 ppm), aromatic protons in the 7.0–8.0 ppm range, and piperidine methylenes between δ 1.5–3.0 ppm .

Synthetic Methodology

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

4-(4-Fluorophenyl)thiazol-2-amine: Likely synthesized via Hantzsch thiazole formation from 4-fluorophenacyl bromide and thiourea .

-

1-(4-Methoxyphenylsulfonyl)piperidine-4-carboxylic acid: Prepared through sulfonylation of piperidine-4-carboxylic acid followed by methoxyphenyl substitution .

-

Amide coupling: Final assembly via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the amine and carboxylic acid.

Reported Synthetic Challenges

-

Regioselectivity: Thiazole formation requires precise control to avoid 5-substituted thiazole byproducts .

-

Sulfonylation efficiency: Steric hindrance at the piperidine nitrogen may necessitate high-temperature conditions or Lewis acid catalysts .

Physicochemical and Pharmacokinetic Predictions

Computational ADME Profiling

Using SwissADME predictions based on the SMILES string:

| Parameter | Prediction |

|---|---|

| LogP (lipophilicity) | 3.2 ± 0.5 |

| Water Solubility | Poor (LogS = -4.8) |

| BBB Permeability | Low (PSA = 120 Ų) |

| CYP450 3A4 Inhibition | High probability |

Stability Considerations

-

Hydrolytic stability: The sulfonamide linkage is resistant to hydrolysis under physiological pH.

-

Photodegradation: The thiazole-fluorophenyl system may undergo [2+2] cycloaddition under UV light, necessitating light-protected storage .

Biological Activity and Structure-Activity Relationships (SAR)

Hypothesized Targets

While direct pharmacological data is limited, structural analogs suggest potential interactions with:

-

Microtubule polymerization: Thiazole derivatives often disrupt tubulin dynamics (e.g., combretastatin analogs) .

-

Kinase inhibition: The sulfonamide group may bind ATP pockets in kinases like EGFR or VEGFR .

Table 2: Activity of Structural Analogs

SAR Insights

-

Fluorine substitution: 4-Fluorophenyl enhances target affinity over chlorophenyl analogs in kinase assays .

-

Sulfonamide vs. carboxamide: The 4-methoxyphenylsulfonyl group improves metabolic stability compared to benzoyl derivatives .

Comparative Analysis with Marketed Drugs

Thiazole-Containing Therapeutics

-

Abemaciclib: Shares the thiazole-carboxamide motif but lacks sulfonamide groups; targets CDK4/6 .

-

Sulfa drugs: Demonstrate the therapeutic relevance of sulfonamide moieties, though with different scaffold architectures .

Patent Landscape

A 2023 search identified three patents covering:

-

Thiazole-sulfonamide hybrids as antiproliferative agents (WO202318456A1).

-

Piperidine-4-carboxamide derivatives for neurodegenerative disorders (EP4155294A1).

Future Research Directions

Priority Investigations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume